Cas no 21889-05-4 (4-(1H-Indol-2-yl)aniline)

4-(1H-Indol-2-yl)aniline is a versatile aromatic amine derivative featuring an indole core linked to an aniline moiety. This compound is of significant interest in organic synthesis and pharmaceutical research due to its dual functional groups, which enable its use as a building block for heterocyclic compounds and bioactive molecules. The presence of both the indole and aniline groups allows for diverse reactivity, facilitating applications in the development of dyes, agrochemicals, and potential drug candidates. Its structural framework is particularly valuable in medicinal chemistry for designing kinase inhibitors and serotonin receptor modulators. The compound exhibits good stability under standard conditions, making it suitable for further derivatization and scalable synthesis.
4-(1H-Indol-2-yl)aniline structure
4-(1H-Indol-2-yl)aniline structure
商品名:4-(1H-Indol-2-yl)aniline
CAS番号:21889-05-4
MF:C14H12N2
メガワット:208.25848
MDL:MFCD01719190
CID:254727
PubChem ID:30845

4-(1H-Indol-2-yl)aniline 化学的及び物理的性質

名前と識別子

    • 4-(1H-Indol-2-yl)aniline
    • 2-(4-AMINOPHENYL)-1H-INDOLE
    • BENZAMIDE,4-(1H-INDOL-2-YL)-
    • Benzenamine,4-(1H-indol-2-yl)-
    • 2-(4'-Aminophenyl)-indol
    • 2-(4-Aminophenyl)indole
    • 2-(p-Aminophenyl)indole
    • 4-(1H-Indol-2-yl)-phenylamine
    • 4-indol-2-yl-aniline
    • INDOLE,2-(p-AMINOPHENYL)
    • J-513218
    • A854325
    • Indole,2-(4-aminophenyl)
    • 5-22-11-00067 (Beilstein Handbook Reference)
    • UNII-951PA1NR6Z
    • NSC-119095
    • INDOLE, 2-(p-AMINOPHENYL)-
    • AKOS000216112
    • BRN 0474966
    • SCHEMBL529205
    • NSC 119095
    • 951PA1NR6Z
    • MFCD01719190
    • Benzenamine, 4-(1H-indol-2-yl)- (9CI)
    • 4-(acetylamino)phenylN-acetyl-DL-methionate
    • DTXSID60176290
    • 4-(1H-INDOL-2-YL)BENZENAMINE
    • E74238
    • NSC119095
    • FT-0687966
    • NCGC00186315-01
    • CHEMBL1897879
    • AS-58351
    • AT-051/42761821
    • Benzenamine, 4-(1H-indol-2-yl)-
    • 21889-05-4
    • 4-(1H-indol-2-yl)phenylamine
    • SCHEMBL7110637
    • DTXCID3098781
    • DB-066654
    • STL237788
    • Benzenamine, 4-(1H-indol-2-yl)-(9CI)
    • MDL: MFCD01719190
    • インチ: InChI=1S/C14H12N2/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H,15H2
    • InChIKey: BBYJHUAEFSHMHU-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C=C(C3=CC=C(C=C3)N)N2

計算された属性

  • せいみつぶんしりょう: 208.100048g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.1
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 208.100048g/mol
  • 単一同位体質量: 208.100048g/mol
  • 水素結合トポロジー分子極性表面積: 41.8Ų
  • 重原子数: 16
  • 複雑さ: 233
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 密度みつど: 1.229
  • ふってん: 441.2°Cat760mmHg
  • フラッシュポイント: 250.9°C
  • 屈折率: 1.726
  • PSA: 41.81000
  • LogP: 3.99830
  • かんど: Light Sensitive

4-(1H-Indol-2-yl)aniline セキュリティ情報

4-(1H-Indol-2-yl)aniline 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(1H-Indol-2-yl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR01598-1g
2-(4-Aminophenyl)-1H-indole
21889-05-4
1g
£495.00 2023-09-02
TRC
I628090-1g
4-(1H-Indol-2-yl)aniline
21889-05-4
1g
$ 340.00 2022-06-04
TRC
I628090-100mg
4-(1H-Indol-2-yl)aniline
21889-05-4
100mg
$ 70.00 2022-06-04
abcr
AB218896-5g
4-(1H-Indol-2-yl)aniline, 95%; .
21889-05-4 95%
5g
€1362.20 2025-02-15
Aaron
AR006ZNY-100mg
4-(1H-INDOL-2-YL)-PHENYLAMINE
21889-05-4 95%
100mg
$51.00 2025-01-23
Aaron
AR006ZNY-1g
4-(1H-INDOL-2-YL)-PHENYLAMINE
21889-05-4 95%
1g
$234.00 2025-01-23
Ambeed
A310239-1g
4-(1H-Indol-2-yl)aniline
21889-05-4 95%
1g
$317.0 2025-03-05
1PlusChem
1P006ZFM-5g
4-(1H-INDOL-2-YL)-PHENYLAMINE
21889-05-4 95%
5g
$824.00 2025-02-21
1PlusChem
1P006ZFM-1g
4-(1H-INDOL-2-YL)-PHENYLAMINE
21889-05-4 95%
1g
$214.00 2025-02-21
A2B Chem LLC
AD25058-5g
4-(1H-Indol-2-yl)aniline
21889-05-4 95%
5g
$824.00 2024-04-20

4-(1H-Indol-2-yl)aniline 関連文献

4-(1H-Indol-2-yl)anilineに関する追加情報

4-(1H-Indol-2-yl)aniline: An Overview of a Promising Compound in Medicinal Chemistry

4-(1H-Indol-2-yl)aniline, with the CAS number 21889-05-4, is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This aromatic amine, characterized by its indole and aniline moieties, exhibits a unique combination of biological activities that make it a valuable candidate for various therapeutic interventions.

The chemical structure of 4-(1H-Indol-2-yl)aniline consists of an indole ring attached to an aniline group through a phenyl ring. This structural arrangement confers the compound with a range of physicochemical properties that are crucial for its biological activity. The indole moiety, known for its prevalence in natural products and its role in various biological processes, contributes to the compound's ability to interact with specific receptors and enzymes. The aniline group, on the other hand, provides additional functional groups that can be modified to enhance the compound's pharmacological properties.

Recent studies have highlighted the potential of 4-(1H-Indol-2-yl)aniline in several therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that compounds containing indole and aniline moieties can modulate the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, 4-(1H-Indol-2-yl)aniline and its derivatives may help alleviate symptoms associated with conditions like Parkinson's disease and Alzheimer's disease.

In addition to its neuroprotective effects, 4-(1H-Indol-2-yl)aniline has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular disorders. Studies have demonstrated that 4-(1H-Indol-2-yl)aniline can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This anti-inflammatory activity makes it a promising candidate for developing new treatments for inflammatory conditions.

The pharmacokinetic profile of 4-(1H-Indol-2-yl)aniline is another area of active research. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preclinical studies have shown that 4-(1H-Indol-2-yl)aniline exhibits favorable ADME properties, including good oral bioavailability and low toxicity. These characteristics make it an attractive lead compound for further drug development.

To further enhance the therapeutic efficacy of 4-(1H-Indol-2-yl)aniline, researchers are exploring various chemical modifications. For example, substituting different functional groups on the phenyl ring or modifying the indole moiety can alter the compound's binding affinity to specific targets and improve its pharmacological profile. These efforts aim to develop more potent and selective derivatives that can address unmet medical needs.

Clinical trials are essential for translating the promising preclinical findings into effective treatments. While no clinical trials specifically involving 4-(1H-Indol-2-yl)aniline have been reported yet, ongoing preclinical studies are paving the way for future clinical investigations. The safety and efficacy data generated from these studies will be crucial for advancing the compound into clinical trials.

In conclusion, 4-(1H-Indol-2-yl)aniline, with its CAS number 21889-05-4, represents a promising compound in medicinal chemistry with diverse potential applications. Its unique chemical structure, coupled with its favorable biological activities and pharmacokinetic properties, makes it a valuable candidate for further research and development. As more studies are conducted, it is likely that new insights into the therapeutic potential of this compound will emerge, potentially leading to novel treatments for various diseases.

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